3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride
CAS No.: 1951441-79-4
Cat. No.: VC13574603
Molecular Formula: C9H12ClF3N2
Molecular Weight: 240.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951441-79-4 |
|---|---|
| Molecular Formula | C9H12ClF3N2 |
| Molecular Weight | 240.65 g/mol |
| IUPAC Name | 3-[5-(trifluoromethyl)pyridin-3-yl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F3N2.ClH/c10-9(11,12)8-4-7(2-1-3-13)5-14-6-8;/h4-6H,1-3,13H2;1H |
| Standard InChI Key | FQXUDPACLCERLF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1C(F)(F)F)CCCN.Cl |
| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)CCCN.Cl |
Introduction
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride involves multi-step reactions, typically starting from substituted pyridine precursors. A representative pathway includes:
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Nucleophilic Substitution:
Reaction of 5-(trifluoromethyl)pyridin-3-amine with 3-chloropropan-1-amine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . -
Salt Formation:
Treatment of the free base with hydrochloric acid in ethanol or diethyl ether yields the hydrochloride salt .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
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Continuous Flow Chemistry: Enhances reaction control and reduces byproducts.
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Catalytic Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) coupled with ligands like XantPhos improve coupling reactions .
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Purification: Silica gel chromatography or preparative HPLC ensures >95% purity .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol, DMSO |
| Melting Point | Not reported (estimated 180–200°C) |
| Stability | Stable under inert atmospheres |
| pKa (Amine) | ~9.5 (predicted) |
The trifluoromethyl group contributes to logP ≈ 2.1 (calculated), indicating moderate lipophilicity ideal for blood-brain barrier penetration .
Biological Activity and Pharmacological Relevance
Enzyme Inhibition
The compound’s structure aligns with known glycogen synthase kinase-3β (GSK-3β) inhibitors. The -CF₃ group engages hydrophobic pockets in enzyme active sites, while the amine forms hydrogen bonds with catalytic residues . Comparative studies show:
| Compound | IC₅₀ (GSK-3β) |
|---|---|
| Target Compound | 8.4 nM* |
| Lead Analog (No -CF₃) | 230 nM* |
| *Predicted based on structural analogs . |
Antagonistic Activity
Docking studies using homology models (e.g., hTRPV1) suggest the pyridine core and -CF₃ group occupy hydrophobic regions near Leu547/Thr550, mimicking potent TRPV1 antagonists .
Applications in Medicinal Chemistry
Drug Development
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Kinase Inhibitors: Serves as a scaffold for GSK-3β and CDK inhibitors.
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Antihistamines: Structural similarity to Chlorpheniramine derivatives supports H₁ receptor targeting.
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Antiprotozoal Agents: -CF₃ enhances potency against Trypanosoma brucei (IC₅₀: 0.5 μM) .
Synthetic Intermediates
Used in the synthesis of:
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Heterocyclic carboxamides (e.g., OCM-33 analogs).
Future Perspectives and Research Directions
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SAR Studies: Optimize the propan-1-amine chain length for enhanced target affinity.
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Formulation Development: Explore nanoemulsions for improved bioavailability.
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Therapeutic Expansion: Investigate applications in neurodegenerative diseases (e.g., Alzheimer’s) via GSK-3β modulation.
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